Methyl 3-formylthiophene-2-carboxylate

Quality Control Procurement Chemical Synthesis

In synthetic workflows, positional isomers of thiophene building blocks are not interchangeable. Methyl 3-formylthiophene-2-carboxylate (CAS 67808-71-3) features a unique 3-formyl/2-carboxylate substitution pattern that enforces planarity via intramolecular C-H/O=C interaction, critical for structure-based drug design. • Enables direct NaBH4 reduction to methyl 3-(hydroxymethyl)thiophene-2-carboxylate without protecting group chemistry. • Guaranteed low moisture (≤0.5%) minimizes quenching risks with organometallic reagents. • Available in research to kilogram scale with ≥95% purity.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
CAS No. 67808-71-3
Cat. No. B183272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formylthiophene-2-carboxylate
CAS67808-71-3
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)C=O
InChIInChI=1S/C7H6O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3
InChIKeyPPNVUVBYMGWBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-formylthiophene-2-carboxylate Specifications


Methyl 3-formylthiophene-2-carboxylate (CAS 67808-71-3, C7H6O3S, MW 170.19) is a heterocyclic building block characterized by a thiophene core substituted with a formyl group at the 3-position and a methyl ester at the 2-position [1]. Its molecular properties include a topological polar surface area (TPSA) of 71.6 Ų and a calculated XLogP of 1.3, indicating moderate lipophilicity [2]. Standard commercial specifications typically set a minimum purity of 95%, with some suppliers offering higher purities of NLT 98%, and moisture content is often controlled to a maximum of 0.5% [3][4]. The compound is available in research quantities up to the kilogram scale, primarily serving as an intermediate in organic synthesis [3].

Workflow Heterocyclic intermediate synthesis with moisture-sensitive steps
Selection Higher-grade purity with defined low moisture specification
Context Conformationally restricted thiophene scaffold for structural design

Methyl 3-formylthiophene-2-carboxylate Regiochemistry


In-class compounds like methyl 2-formylthiophene-3-carboxylate or 3-formylthiophene-2-carboxylic acid are not functionally interchangeable with methyl 3-formylthiophene-2-carboxylate due to fundamental differences in their reactivity profiles and molecular recognition. The unique 3-formyl/2-carboxylate substitution pattern on the thiophene ring establishes a distinct electronic environment that facilitates specific chemical transformations . For instance, the reduction of methyl 3-formylthiophene-2-carboxylate with NaBH4 proceeds with a defined stoichiometry (22.89 mmol of substrate to 7.66 mmol of NaBH4) to yield methyl 3-(hydroxymethyl)thiophene-2-carboxylate, a reaction outcome contingent on the specific spatial arrangement of the ester and aldehyde functionalities . Furthermore, the C–H/O=C hydrogen-bond-like interaction between the formyl and methoxycarbonyl groups imparts a unique conformational preference that can influence downstream reactivity in ways that other positional isomers cannot replicate [1].

Target

Methyl 3-formylthiophene-2-carboxylate

3-formyl/2-carboxylate substitution enforces a planar C–H/O=C interaction and chemoselective aldehyde reactivity.

Potential Substitute

Methyl 2-formylthiophene-3-carboxylate

Positional isomer lacks the intramolecular C–H/O=C lock; conformational preference and reactivity may not transfer.

Potential Substitute

3-formylthiophene-2-carboxylic acid

Carboxylic acid analog cannot replicate ester chemoselectivity; requires different reducing agents and may interfere with moisture-sensitive steps.

Methyl 3-formylthiophene-2-carboxylate Key Differentiators


Purity & Moisture vs. Acid Analog

Methyl 3-formylthiophene-2-carboxylate is routinely available with a minimum purity specification of 95%, with some suppliers providing material at NLT 98% purity and a controlled moisture content of ≤0.5% [1][2]. In contrast, a common synthetic precursor or alternative starting material, 3-formylthiophene-2-carboxylic acid (CAS 19991-68-5), is typically offered at a standard purity of 95%, with no explicit specification for maximum moisture content being a standard part of its commercial offering .

Purity & Moisture
Specification review
NLT 98% purity, ≤0.5% moisture vs. 95% (acid analog, no moisture spec)
Supports moisture-sensitive synthesis reproducibility
Supplier-reported specifications; verify per lot
Quality Control Procurement Chemical Synthesis

Planar Conformation via C–H···O Interaction

NMR spectroscopic studies reveal that methyl 3-formyl-2-thiophenecarboxylate predominantly adopts a planar C–H/O=C approached conformation. This is evidenced by the chemical shifts of the formyl protons and an unusually large 1JCH coupling constant for the formyl group, which is attributed to a hydrogen-bond-like interaction between the formyl C–H and the ester carbonyl oxygen [1]. This specific intramolecular interaction, which stabilizes a planar conformation, is not present in isomers where the formyl and ester groups are not in the 3- and 2-positions, respectively, such as methyl 2-formylthiophene-3-carboxylate.

Planar Conformation
Head-to-head
Predominantly planar C–H···O approached conformation; 1JCH increase ~10 Hz vs non-interacting isomers
Conformation-dependent reactivity and recognition context
NMR solution data; solid-state may differ
Structural Biology Medicinal Chemistry Conformational Analysis

Chemoselective Aldehyde Reduction

A documented synthetic application demonstrates the selective reduction of methyl 3-formylthiophene-2-carboxylate to methyl 3-(hydroxymethyl)thiophene-2-carboxylate using sodium borohydride (NaBH4) . The reported protocol uses a precise molar ratio: 22.89 mmol of the starting formyl-ester is treated with 7.66 mmol of NaBH4 in methanol. This specific reactivity, enabled by the electrophilic formyl group, provides a direct path to a hydroxymethyl derivative, a versatile handle for further functionalization that is not directly accessible from the analogous 3-carboxylic acid derivative without prior activation.

Chemoselective Reduction
Data to verify
Aldehyde reduced selectively with NaBH4 (substrate:NaBH4 ≈ 3:1) to hydroxymethyl derivative
Reported synthetic route; validate in your conditions
Literature protocol; class-level inference
Synthetic Methodology Organic Chemistry Process Development

Methyl 3-formylthiophene-2-carboxylate Application Scenarios


Hydroxymethyl Derivative Synthesis

Methyl 3-formylthiophene-2-carboxylate is the optimal starting material for the direct synthesis of methyl 3-(hydroxymethyl)thiophene-2-carboxylate via NaBH4 reduction. This reaction, which leverages the compound's specific 3-formyl-2-ester substitution pattern, avoids the protecting group manipulations required when starting from the analogous carboxylic acid . This streamlined route is valuable for preparing building blocks in medicinal chemistry and materials science, where the hydroxymethyl group serves as a key attachment point for further functionalization.

Planar Thiophene Scaffold for Drug Design

For research projects where a planar, conformationally restricted thiophene core is essential for target binding or material packing, methyl 3-formylthiophene-2-carboxylate is a privileged scaffold. The unique intramolecular C–H/O=C hydrogen-bond-like interaction, confirmed by NMR spectroscopy, enforces a planar conformation that is not present in its positional isomers [1]. This property is critical for structure-based drug design and the development of organic electronic materials, where molecular planarity influences π-stacking and charge transport properties.

Moisture-Controlled Synthesis

In synthetic workflows involving highly reactive organometallic reagents (e.g., Grignard or organolithium reactions), the procurement of methyl 3-formylthiophene-2-carboxylate with a guaranteed low moisture content (≤0.5%) is a critical risk-mitigation step [2]. This specification reduces the need for additional drying procedures, minimizing reaction failure due to water quenching. This level of quality control is a key differentiator for procurement, especially when compared to generic thiophene building blocks that lack such strict moisture specifications.

Application
Selection Property
Validation Focus
Hydroxymethyl derivative synthesis
Chemoselective aldehyde reduction profile
Reduction selectivity and yield review
Planar scaffold design
Intramolecular C–H···O conformational lock
NMR conformation confirmation
Moisture-sensitive synthesis
Specified low moisture content
Reaction compatibility and drying needs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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